N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Description
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic small molecule characterized by a piperidine core substituted with a 3,4-dimethoxybenzyl group at the 1-position and a propanamide side chain terminating in a 3,5-dimethyl-1,2-oxazol-4-yl moiety. The 3,5-dimethyloxazole group is a common pharmacophore in drug design, often associated with metabolic stability and binding affinity . The 3,4-dimethoxybenzyl substituent may enhance lipophilicity and influence blood-brain barrier penetration, while the piperidine ring provides conformational flexibility for target engagement.
Properties
Molecular Formula |
C22H31N3O4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C22H31N3O4/c1-15-19(16(2)29-24-15)6-8-22(26)23-18-9-11-25(12-10-18)14-17-5-7-20(27-3)21(13-17)28-4/h5,7,13,18H,6,8-12,14H2,1-4H3,(H,23,26) |
InChI Key |
QUCITBMKJADLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group with methoxy substituents can be introduced via nucleophilic substitution reactions.
Formation of the Oxazole Ring: This step may involve cyclization reactions using suitable reagents and conditions.
Coupling Reactions: The final step involves coupling the piperidine and oxazole intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
This analog replaces the propanamide chain with a shorter acetamide (two-carbon backbone). Molecular weight differences (acetamide: ~435 g/mol vs. propanamide: ~463 g/mol) may also affect solubility and bioavailability .
N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Here, the piperidine-dimethoxybenzyl moiety is replaced with a benzofuran-containing chiral center (R-configuration). The benzofuran group introduces rigid planar geometry, which could limit conformational adaptability compared to the flexible piperidine ring. However, the aromatic system may enhance π-π stacking with tyrosine or tryptophan residues in enzymes like histone acetyltransferases, as seen in related oxazole-containing inhibitors .
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-3-(2-phenylethenylsulfonyl)propanamide
This compound substitutes the piperidine ring with a pyrazole heterocycle and introduces a sulfonyl group. The pyrazole’s hydrogen-bonding capacity could alter target selectivity compared to the piperidine’s amine interactions .
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
While retaining the piperidine-propanamide core, this analog features a 2-fluorophenyl and phenylethyl substituent instead of dimethoxybenzyl and oxazole. Fluorine’s electronegativity may enhance binding to electron-rich regions of targets, but the absence of the oxazole group likely diminishes affinity for metalloenzymes or kinases reliant on heterocyclic coordination .
Structural and Functional Implications
Role of the 3,5-Dimethyl-1,2-oxazol-4-yl Group
This moiety is conserved across multiple analogs (e.g., ) and is associated with inhibition of enzymes like APOL1 and histone acetyltransferases. Its electron-deficient nature facilitates interactions with catalytic lysine or arginine residues, while methyl groups enhance steric shielding against metabolic degradation .
Piperidine Substitutions
Amide Chain Length
- Propanamide : Optimal length for bridging aromatic and catalytic domains in enzymes (e.g., kinase ATP-binding sites).
- Acetamide : Shorter chains may limit reach but reduce entropic penalties during binding .
Data Table: Key Structural and Hypothetical Pharmacokinetic Properties
Biological Activity
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic compound with a complex structure that suggests significant biological activity. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 451.6 g/mol. Its structure comprises a piperidine ring, a dimethoxybenzyl group, and an oxazole moiety, which may contribute to its interaction with biological targets.
Preliminary studies indicate that the compound may interact with neurotransmitter systems or enzymes. The presence of the piperidine ring enhances binding affinity to various receptors, while the methoxy groups improve solubility and bioavailability. The oxazole component may also play a role in modulating biological activity through specific receptor interactions.
Neurotransmitter Interaction
Research suggests that the compound could influence neurotransmitter systems, particularly those involving dopamine and serotonin. Such interactions are crucial for developing therapeutics targeting neurological disorders. For instance:
- Dopamine Receptors : The compound may act as an agonist or antagonist at dopamine receptors, potentially affecting mood and cognition.
- Serotonin Receptors : Its structural features suggest possible interactions with serotonin receptors, which are implicated in various psychiatric conditions.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be significant for therapeutic applications. Initial assessments indicate potential inhibition of:
- Monoamine Oxidase (MAO) : This enzyme is involved in the breakdown of neurotransmitters; inhibition could lead to increased levels of serotonin and dopamine.
- Cholinesterase : Inhibition may enhance cholinergic signaling, which is beneficial in treating Alzheimer's disease.
Case Studies
-
Study on Neuroprotective Effects :
A study evaluated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that compounds with structural similarities to this compound exhibited significant protective effects against cell death. -
Behavioral Studies in Animal Models :
Behavioral studies using rodent models have shown that administration of compounds structurally related to this compound can improve cognitive function and reduce anxiety-like behaviors. These findings support its potential use in treating mood disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methyl-N-(1-methyl-5-(3-benzylpiperidin-4-yl)propoxy)-1H-indole-2-carboxamide | Benzyl group instead of methoxy | Potential dual inhibition of cholinesterase and MAO |
| 1-Methyl-N-(3-pyridylmethyl)piperidin-4-yl)-3-oxoindole | Pyridine ring | Different receptor selectivity due to pyridine |
| 2-(1-(3-fluorophenyl)methyl)piperidin-4-yl)-1-methylindole | Fluorophenyl group | Enhanced metabolic stability |
The uniqueness of this compound lies in its specific combination of methoxy groups and piperidine structure, which could confer distinct biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
